

Application Note: Quantification of Diosmetin Using a Validated HPLC-UV Method

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Compound of Interest		
Compound Name:	Diosmetin	
Cat. No.:	B1670712	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is the active aglycone metabolite of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits and other plants.[1][2] Diosmin is widely used in pharmaceutical formulations for its antioxidant, anti-inflammatory, and vasoprotective properties, particularly in the treatment of chronic venous insufficiency.[1][2][3] Following oral administration, diosmin is hydrolyzed by intestinal microflora to **diosmetin**, which is then absorbed into the bloodstream. Therefore, a validated method for the accurate quantification of **diosmetin** in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the determination of **diosmetin** in human plasma using a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated HPLC-UV method for **diosmetin** quantification.

Table 1: Chromatographic Conditions



Parameter	Condition	
HPLC System	High-Performance Liquid Chromatography system	
Column	C8 reversed-phase column	
Mobile Phase	Methanol:Water:Acetic Acid (55:43:2, v/v/v)	
Flow Rate	0.9 mL/min	
Column Temperature	43°C	
UV Detection	344 nm	
Injection Volume	20 μL	
Internal Standard	7-ethoxycoumarin	
Retention Time (Diosmetin)	Approximately 11.9 min	
Retention Time (Internal Standard)	Approximately 8.4 min	

Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	10 - 300 ng/mL (r > 0.999)
Limit of Quantification (LOQ)	10 ng/mL
Intra-day Precision (%RSD)	1.6 - 4.6%
Inter-day Precision (%RSD)	2.2 - 5.3%
Intra-day Accuracy	> 98.7%
Inter-day Accuracy	97.9 - 101.4%
Recovery (Diosmetin)	89.7 - 92.0%
Recovery (Internal Standard)	Approximately 86.8%

Experimental Protocol

Methodological & Application





This protocol details the step-by-step procedure for the quantification of **diosmetin** in human plasma.

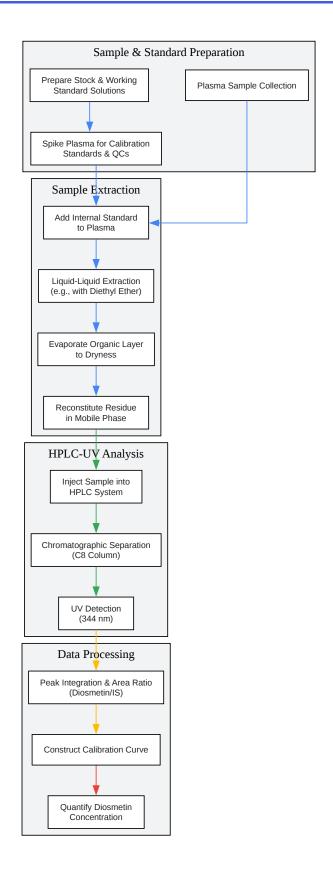
- 1. Materials and Reagents
- Diosmetin reference standard
- 7-ethoxycoumarin (Internal Standard)
- HPLC-grade methanol, diethyl ether, acetic acid, and dimethyl sulfoxide (DMSO).
- Human plasma (drug-free)
- Deionized water
- 2. Preparation of Standard Solutions
- Stock Solutions (400 µg/mL): Prepare stock solutions of diosmetin and the internal standard (7-ethoxycoumarin) by dissolving the appropriate amount of each compound in a methanol/DMSO (50/50, v/v) solvent mixture.
- Working Standard Solutions: Prepare a series of working standard solutions of diosmetin by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 15 µg/mL.
- Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma
 with the appropriate working standard solutions to prepare calibration standards covering the
 linearity range (10-300 ng/mL) and QC samples at low, medium, and high concentrations
 (e.g., 50, 100, and 200 ng/mL).
- 3. Sample Preparation (Liquid-Liquid Extraction)
- To 1 mL of plasma sample (calibration standard, QC, or unknown sample), add a known amount of the internal standard solution.
- Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., diethyl ether).
- Vortex the mixture for a specified time (e.g., 30 minutes) to ensure thorough mixing.



- Centrifuge the samples to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a 20 μL aliquot into the HPLC system for analysis.
- 4. Chromatographic Analysis
- Set up the HPLC system according to the conditions outlined in Table 1.
- Equilibrate the column with the mobile phase until a stable baseline is achieved.
- Inject the prepared samples and standards.
- Record the chromatograms and integrate the peak areas for diosmetin and the internal standard.
- 5. Data Analysis
- Construct a calibration curve by plotting the peak area ratio of diosmetin to the internal standard against the corresponding diosmetin concentration for the calibration standards.
- Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r).
- Calculate the concentration of diosmetin in the unknown samples and QC samples using the regression equation.

Experimental Workflow Diagram





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Caption: Experimental workflow for diosmetin quantification by HPLC-UV.



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References

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